p-NH2-CHX-A"-DTPA (hydrochloride hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-NH2-CHX-A"-DTPA (hydrochloride hydrate): is a bifunctional chelator and a macrocyclic derivative of diethylenetriaminepentaacetic acid (DTPA). This compound is primarily used in tumor pre-targeting and can be conjugated with peptides and radionuclides for various research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of p-NH2-CHX-A"-DTPA (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography, are employed to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: p-NH2-CHX-A"-DTPA (hydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution can result in various derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, p-NH2-CHX-A"-DTPA (hydrochloride hydrate) is used as a chelating agent to bind metal ions. This property makes it valuable in analytical chemistry for metal ion detection and quantification .
Biology: In biological research, the compound is used for labeling biomolecules, such as peptides and proteins, with radionuclides. This labeling is crucial for imaging and diagnostic applications .
Medicine: In medicine, p-NH2-CHX-A"-DTPA (hydrochloride hydrate) is employed in tumor pre-targeting. It helps in delivering therapeutic radionuclides to specific tumor sites, enhancing the efficacy of cancer treatments .
Industry: In the industrial sector, the compound is used in the development of radiopharmaceuticals and other diagnostic agents. Its ability to form stable complexes with metal ions makes it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of p-NH2-CHX-A"-DTPA (hydrochloride hydrate) involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be conjugated with biomolecules for targeted delivery. The molecular targets include specific receptors on tumor cells, allowing for precise targeting and minimal off-target effects .
Vergleich Mit ähnlichen Verbindungen
p-NH2-Bn-CHX-A"-DTPA: Another bifunctional chelator with similar properties but different functional groups.
Uniqueness: p-NH2-CHX-A"-DTPA (hydrochloride hydrate) is unique due to its macrocyclic structure and bifunctional chelating properties. These features enhance its stability and specificity in binding metal ions, making it more effective for tumor pre-targeting and other applications .
Eigenschaften
Molekularformel |
C25H42Cl2N4O12 |
---|---|
Molekulargewicht |
661.5 g/mol |
IUPAC-Name |
2-[[(2R)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]amino]acetic acid;dihydrate;dihydrochloride |
InChI |
InChI=1S/C25H36N4O10.2ClH.2H2O/c26-17-7-5-16(6-8-17)9-18(27(11-21(30)31)12-22(32)33)10-28(13-23(34)35)19-3-1-2-4-20(19)29(14-24(36)37)15-25(38)39;;;;/h5-8,18-20H,1-4,9-15,26H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39);2*1H;2*1H2/t18-,19+,20+;;;;/m1..../s1 |
InChI-Schlüssel |
GRCOCZULVQBCJY-SQPUCKGSSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@H](C1)N(C[C@@H](CC2=CC=C(C=C2)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O.O.Cl.Cl |
Kanonische SMILES |
C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.